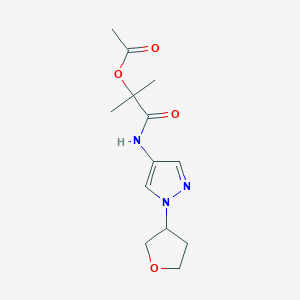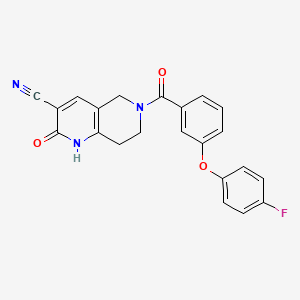
2-(1-Methylpiperidin-2-yl)propan-2-ol;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Methylpiperidin-2-yl)propan-2-ol hydrochloride is a chemical compound with the CAS Number: 2243507-83-5 . It is a powder at room temperature and has a molecular weight of 193.72 . It is stored at room temperature .
Synthesis Analysis
Piperidines, which include 2-(1-Methylpiperidin-2-yl)propan-2-ol hydrochloride, are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The synthesis of piperidines involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Molecular Structure Analysis
The Inchi Code for 2-(1-Methylpiperidin-2-yl)propan-2-ol hydrochloride is 1S/C9H19NO.ClH/c1-9(2,11)8-6-4-5-7-10(8)3;/h8,11H,4-7H2,1-3H3;1H .Chemical Reactions Analysis
The development of fast and cost-effective methods for the synthesis of substituted piperidines, such as 2-(1-Methylpiperidin-2-yl)propan-2-ol hydrochloride, is an important task of modern organic chemistry . The synthesis involves specific methods and functionalization .Physical And Chemical Properties Analysis
2-(1-Methylpiperidin-2-yl)propan-2-ol hydrochloride is a powder at room temperature . It has a molecular weight of 193.72 .Aplicaciones Científicas De Investigación
Synthesis and Derivatization
- Synthesis Techniques : A study by Czeskis (1998) described the synthesis of a 3-[14C]-isotopomer of a compound related to 2-(1-Methylpiperidin-2-yl)propan-2-ol; hydrochloride, highlighting the multi-step synthesis process and radiochemical yield from (L)-serine-[3-14C] (Czeskis, 1998).
Analytical Methodologies
- HPTLC Method for Analysis : Patel et al. (2012) developed a High-Performance Thin Layer Chromatography (HPTLC) method for the simultaneous analysis of Tolperisone Hydrochloride and Etodolac in combined fixed-dose oral solid formulation, demonstrating the importance of analytical techniques in drug analysis (Patel, Patel, Patel, & Badmanaban, 2012).
Electrochemical Behavior
- Transition Metal Complexes : Görgülü et al. (2009) explored the synthesis of transition metal complexes with nitrogen heterocyclic sulphur donor ligand, providing insights into the electrochemical behavior of related compounds (Görgülü, Çelikkan, & Arslana, 2009).
Kinetic Modeling
- Positron Emission Tomography Tracer : Koeppe et al. (1999) investigated kinetic modeling of N-[11C]Methylpiperidin-4-yl propionate, a tracer for positron emission tomography (PET), emphasizing its use in measuring acetylcholinesterase activity in the human brain (Koeppe, Frey, Snyder, Meyer, Kilbourn, & Kuhl, 1999).
Catalytic Applications
- Transfer Hydrogenation : Aydemir et al. (2014) discussed the catalytic use of Ru(II)–phosphinite compounds in transfer hydrogenation, including the synthesis of 1-chloro-3-(3-methylimidazolidin-1-yl)propan-2-ol (Aydemir, Rafikova, Kystaubayeva, Paşa, Meriç, Ocak, Zazybin, Temel, Gürbüz, & Özdemir, 2014).
Pharmacological Studies
- Nuclear and Cytosolic Protein Accumulation : Dietrich et al. (2008) examined propiverine-induced accumulation of nuclear and cytosolic protein in rat kidneys, contributing to understanding the pharmacological impact of related substances (Dietrich, Heussner, O'brien, Gramatté, Runkel, Rumpf, & Day, 2008).
Antioxidant Properties
- Synthesis of Antioxidants : Yao Xing-sheng (2007) highlighted the synthesis of 2-ethyl-6-methyl-3-hydroxypyridine hydrochloride, a new synthetic antioxidant, illustrating the potential of related compounds in antioxidant applications (Yao Xing-sheng, 2007).
Neurological Research
- NMDA Antagonist Analogue : Butler et al. (1998) synthesized a conformationally restricted analogue of the NR2B subtype-selective NMDA antagonist, demonstrating the compound's utility in neurological research (Butler, Blake, Bordner, Butler, Chenard, Collins, Decosta, Ducat, Eisenhard, Menniti, Pagnozzi, Sands, Segelstein, Volberg, White, & Zhao, 1998).
Mecanismo De Acción
Direcciones Futuras
The future directions for 2-(1-Methylpiperidin-2-yl)propan-2-ol hydrochloride could involve further exploration of its potential uses in the pharmaceutical industry, given the significant role of piperidine derivatives in drug design . Additionally, the development of more efficient synthesis methods could also be a focus .
Propiedades
IUPAC Name |
2-(1-methylpiperidin-2-yl)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO.ClH/c1-9(2,11)8-6-4-5-7-10(8)3;/h8,11H,4-7H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXPAFIIAYJXCOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CCCCN1C)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Methyl 1-[(cyanomethyl)(propyl)carbamoyl]cyclopropane-1-carboxylate](/img/structure/B2876125.png)


![N-(1-cyanocyclohexyl)-2-[2-(1,3-thiazol-2-yl)morpholin-4-yl]acetamide](/img/structure/B2876130.png)
![ethyl 2-(3-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2876134.png)
![3-(oxolan-2-ylmethyl)-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2876135.png)
![N-(1-cyano-1-methylethyl)-2-[(2,6-difluorophenyl)(methyl)amino]-N-methylacetamide](/img/structure/B2876136.png)
![(Z)-2-Cyano-3-[4-(4-hydroxypiperidin-1-yl)phenyl]-N-propylprop-2-enamide](/img/structure/B2876137.png)
![2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2876140.png)
